![molecular formula C13H26N2O5 B1297173 tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate CAS No. 98642-15-0](/img/structure/B1297173.png)
tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate
Übersicht
Beschreibung
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate is a compound that features a tert-butyl group and a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate undergoes several types of reactions, including:
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be further functionalized.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action for tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate involves the formation of a stable carbamate linkage that protects the amine group. Upon exposure to strong acids, the Boc group is cleaved, resulting in the formation of a tert-butyl cation and the free amine . The resonance stabilization of the carbonyl oxygen facilitates this cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate is unique due to its specific structure that combines a tert-butyl group with a carbamate moiety, providing both stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry for the protection of amine groups .
Biologische Aktivität
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate (CAS Number: 98642-15-0) is a carbamate derivative with potential applications in medicinal chemistry and biochemistry. Its unique structure, characterized by a tert-butoxycarbonyl group and a hydroxypropyl moiety, suggests various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₆N₂O₅ |
Molecular Weight | 290.36 g/mol |
Melting Point | 99 - 102 °C |
CAS Number | 98642-15-0 |
IUPAC Name | tert-butyl 2-hydroxypropane-1,3-diyldicarbamate |
Structural Characteristics
The compound features a tert-butyl group, which enhances its lipophilicity, and a hydroxypropyl chain that may contribute to its interaction with biological targets. The presence of the carbamate functional group is significant for its reactivity and potential biological interactions.
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Some studies suggest that carbamate derivatives can inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Preliminary investigations have shown that similar compounds may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : There are indications that this compound could induce cytotoxicity in cancer cell lines, warranting further exploration in cancer research.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study evaluated the cytotoxic effects of several carbamate derivatives, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. -
Antimicrobial Testing :
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Pharmacological Studies
Recent pharmacological studies have focused on the compound's ability to modulate enzyme activity and its potential therapeutic applications. For instance:
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic processes, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings include:
- Irritation Potential : The compound is classified as an irritant based on standard toxicity tests, highlighting the need for caution in handling and application.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other similar carbamates reveals variations in biological activity:
Compound Name | Cytotoxicity (IC50) | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Moderate | Yes |
Di-tert-butyl dicarbamate | High | Low | Yes |
Ethyl N-(2-hydroxyethyl)carbamate | Low | High | No |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate, and how are reaction conditions optimized?
- The compound is synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl-3-aminopropyl carbamate reacts with 2,3-dichloro-1,4-naphthoquinone in acetonitrile with potassium carbonate as a base, followed by purification via column chromatography (eluent: ethyl acetate/hexane) to achieve 79–81% yields . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetonitrile vs. DMF), and reaction time to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR confirms the presence of tert-butyl groups (δ ~1.4 ppm for C(CH3)3) and carbamate linkages (δ ~155–160 ppm for carbonyl). IR spectroscopy identifies N–H (3300–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches. Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N–H⋯O interactions with bond lengths of 2.8–3.0 Å) and molecular packing . HRMS validates molecular weight (e.g., m/z 327.32 for C16H19F2NO4) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability tests recommend storage at room temperature in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group. Exposure to moisture or acidic/basic conditions accelerates degradation, monitored via HPLC or TLC .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the compound’s solid-state structure and reactivity?
- The crystal lattice is stabilized by bifurcated N–H⋯O hydrogen bonds (e.g., N1–H1⋯O4 and N1–H1⋯O1 with angles ~120°), forming R₂²(10) motifs. These interactions affect solubility and melting points, with computational models (DFT) predicting bond energies of 15–25 kJ/mol .
Q. What strategies resolve contradictions in synthetic yields or purity across studies?
- Discrepancies arise from varying purification methods (e.g., silica gel vs. preparative HPLC) or side reactions (e.g., tert-butyl group cleavage). Mitigation includes:
- Reaction monitoring : In situ FTIR or LC-MS to track intermediate formation.
- Byproduct analysis : Isolation via fractional crystallization and structural elucidation .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?
- Use chiral auxiliaries (e.g., (R)- or (S)-tert-butyl carbamates) or catalysts (e.g., BINOL-derived ligands). Purity is verified via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. What computational tools predict the compound’s pharmacokinetic properties for drug development?
- ADMET prediction : Software like SwissADME estimates logP (~2.5), blood-brain barrier permeability (low), and CYP450 inhibition. Molecular docking (AutoDock Vina) models interactions with targets like CDC25 phosphatases (binding affinity ΔG ≈ −8.5 kcal/mol) .
Q. How do substituents on the aromatic ring alter biological activity (e.g., anticancer potential)?
- Substituent effects are studied via SAR:
- Electron-withdrawing groups (e.g., Cl, F) enhance CDC25 phosphatase inhibition (IC50 ~1–5 μM).
- Hydrophobic moieties (e.g., benzyl) improve membrane permeability in leukemia cell assays (CCRF-CEM IC50 ~10 μM) .
Q. Methodological Considerations
Q. What protocols validate the compound’s anti-inflammatory or anticancer activity in vitro?
- Cell viability assays : MTT or Resazurin reduction in Jurkat or MCF-7 cells (72-hour exposure, IC50 calculations).
- Enzyme inhibition : Fluorescent substrates (e.g., O-methylfluorescein phosphate) for CDC25 phosphatases .
Q. How are reaction intermediates trapped and characterized in mechanistic studies?
Eigenschaften
IUPAC Name |
tert-butyl N-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5/c1-12(2,3)19-10(17)14-7-9(16)8-15-11(18)20-13(4,5)6/h9,16H,7-8H2,1-6H3,(H,14,17)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIPILTVJGFFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327423 | |
Record name | tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98642-15-0 | |
Record name | tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.